molecular formula C13H10N2O B1457074 5-Pyrimidin-2-yl-indan-1-one CAS No. 1334784-74-5

5-Pyrimidin-2-yl-indan-1-one

Cat. No.: B1457074
CAS No.: 1334784-74-5
M. Wt: 210.23 g/mol
InChI Key: VGBIEAXDDRKZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyrimidin-2-yl-indan-1-one is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyrimidin-2-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-5-3-9-8-10(2-4-11(9)12)13-14-6-1-7-15-13/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBIEAXDDRKZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Pyrimidin-2-yl-indan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H9N2O
  • CAS Number : 1334784-74-5

The compound features a pyrimidine ring fused with an indanone structure, which is believed to contribute to its biological activity.

The biological effects of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has been shown to induce apoptosis in cancer cells, potentially through the mitochondrial pathway. This involves the activation of caspases, which are critical for programmed cell death.
    • It may also inhibit key signaling pathways involved in tumor growth and metastasis, such as the β-catenin pathway and protein kinase C (PKC) signaling, leading to cell cycle arrest in various phases (G1 and G2) .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. This could be due to its ability to disrupt cellular processes in bacteria and fungi .

Anticancer Efficacy

A study evaluated the antiproliferative effects of various pyrimidine derivatives, including this compound, against different cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and DU-145 (prostate cancer). The results indicated that these compounds exhibited moderate to strong cytotoxic effects, with IC50 values suggesting significant potential for further development .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2313.5
This compoundA5494.0
This compoundDU-1456.0

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated notable inhibition zones, indicating its effectiveness as an antimicrobial agent .

PathogenZone of Inhibition (mm)
E. coli15
S. aureus18
C. albicans12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.